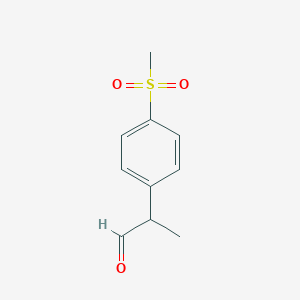

2-(4-Methanesulfonylphenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSQBUOSYCCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 4 Methanesulfonylphenyl Propanal

Reactions of the Aldehyde Functional Group

The aldehyde group in 2-(4-methanesulfonylphenyl)propanal is a site of significant chemical activity, readily undergoing a variety of transformations typical of this functional class.

Nucleophilic Additions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, including organometallic reagents like Grignard and organolithium compounds. These reactions are fundamental for forming new carbon-carbon bonds. numberanalytics.comfiveable.mesigmaaldrich.comlibretexts.org

Grignard Reactions: Grignard reagents (R-Mg-X) react with this compound to yield secondary alcohols upon acidic workup. fiveable.meleah4sci.com The reaction proceeds via nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. numberanalytics.comfiveable.me The choice of the Grignard reagent determines the nature of the resulting alcohol. For instance, reaction with an alkylmagnesium halide will introduce a new alkyl group. leah4sci.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. leah4sci.comlibretexts.org

| Reagent | Product Type |

| Grignard Reagent (R-Mg-X) | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Secondary Alcohol |

Organolithium Reactions: Similar to Grignard reagents, organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes. sigmaaldrich.comwikipedia.org The reaction of this compound with an organolithium reagent, followed by an aqueous workup, will also produce a secondary alcohol. wikipedia.org Organolithium reagents are generally more reactive than Grignard reagents and must be handled under strictly anhydrous conditions. wikipedia.orguniurb.it

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich)

Condensation reactions are a cornerstone of carbonyl chemistry, enabling the formation of larger, more complex molecules.

Aldol Condensation: In the presence of a base or acid catalyst, this compound can undergo an aldol condensation. This reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. sigmaaldrich.com The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. sigmaaldrich.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. mdpi.comorientjchem.org The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine. orientjchem.org The product of the Knoevenagel condensation of this compound with an active methylene compound would be an α,β-unsaturated derivative. orientjchem.orgbhu.ac.in

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine (or ammonia), and a compound with an acidic proton. adichemistry.combyjus.com In this case, this compound can act as the active hydrogen compound. The reaction begins with the formation of an iminium ion from the amine and another aldehyde (often formaldehyde). byjus.comchemistrysteps.com The enol form of this compound then attacks the iminium ion to yield a β-amino carbonyl compound, known as a Mannich base. adichemistry.combyjus.com

| Reaction | Reactants | Product Type |

| Aldol Condensation | Self-condensation or with another enolizable carbonyl | β-Hydroxy aldehyde, then α,β-Unsaturated aldehyde |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated derivative |

| Mannich Reaction | Formaldehyde, Amine (1° or 2°) | β-Amino carbonyl compound (Mannich base) |

Oxidation and Reduction Pathways of the Carbonyl Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids by a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and even milder reagents like Tollens' reagent. ncert.nic.inlibretexts.org Oxidation of this compound under acidic conditions would yield 2-(4-methanesulfonylphenyl)propanoic acid. libretexts.org

Reduction: The carbonyl group of an aldehyde can be reduced to a primary alcohol. ncert.nic.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Catalytic hydrogenation can also be employed. ncert.nic.in Reduction of this compound will yield 2-(4-methanesulfonylphenyl)propan-1-ol.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, K₂Cr₂O₇, Tollens' reagent | 2-(4-Methanesulfonylphenyl)propanoic acid |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | 2-(4-Methanesulfonylphenyl)propan-1-ol |

Enolate Chemistry and Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

The presence of an α-hydrogen atom allows this compound to form an enolate ion in the presence of a suitable base. bham.ac.ukmasterorganicchemistry.com This enolate is a key intermediate for various alpha-functionalization reactions. utexas.edu

Enolate Formation: Treatment of the aldehyde with a base results in the deprotonation of the α-carbon, generating an enolate anion. bham.ac.uk The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can lead to essentially complete conversion to the enolate. bham.ac.uk

Halogenation: The enolate can react with electrophilic halogens (e.g., Br₂, Cl₂) to introduce a halogen atom at the α-position. masterorganicchemistry.com This reaction can proceed under either acidic or basic conditions. utexas.edu

Alkylation: The nucleophilic enolate can also react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, a process known as α-alkylation. masterorganicchemistry.comutexas.edu

Reactivity of the 4-(Methanesulfonylphenyl) Aromatic Ring

The aromatic ring of this compound is influenced by the strongly electron-withdrawing methanesulfonyl group.

Electrophilic Aromatic Substitution Reactions

The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. studymind.co.ukfiveable.memsu.edu This deactivation occurs because the sulfonyl group withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. studymind.co.ukwikipedia.org

Furthermore, the methanesulfonyl group is a meta-director. studymind.co.uklibretexts.org This means that any incoming electrophile will preferentially substitute at the positions meta to the sulfonyl group (i.e., positions 3 and 5 on the ring). This is because the deactivating effect is strongest at the ortho and para positions, making the meta positions relatively less deactivated. studymind.co.uklibretexts.org

| Substituent Effect | Consequence for Electrophilic Aromatic Substitution |

| Strong deactivation by -SO₂CH₃ group | Slower reaction rate compared to benzene |

| Meta-directing nature of -SO₂CH₃ group | Substitution occurs primarily at the meta position |

Nucleophilic Aromatic Substitution in Related Sulfonyl-Containing Precursors

While direct nucleophilic aromatic substitution (SNAr) on this compound itself is not extensively documented, the principles of SNAr are highly relevant to its precursors and related sulfonyl-containing aromatic compounds. The methanesulfonyl group is a powerful electron-withdrawing group, which activates the aromatic ring towards attack by nucleophiles. wikipedia.orgpressbooks.pub This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing a suitable leaving group (like a halide), leading to the formation of this resonance-stabilized intermediate. pressbooks.publibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. pressbooks.pub The rate of these reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com

For instance, compounds like 2,4-dinitrochlorobenzene readily undergo nucleophilic aromatic substitution because the nitro groups strongly activate the ring. wikipedia.org Similarly, the sulfonyl group in precursors to this compound can facilitate the introduction of various nucleophiles onto the aromatic ring, a key strategy in the synthesis of more complex molecules. smolecule.com

Reactions Involving the Propanal Alkyl Chain

The propanal alkyl chain of this compound is a hub of reactivity, primarily due to the presence of the aldehyde functional group and the adjacent alpha-carbon.

Stereochemical Aspects of Reactions at the Alpha-Carbon

The alpha-carbon of this compound, being adjacent to the carbonyl group, possesses acidic protons. sketchy.com Deprotonation of this alpha-carbon leads to the formation of a resonance-stabilized enolate anion. sketchy.com This enolate is a key intermediate in a variety of reactions, including alkylations and aldol condensations. msu.eduyoutube.com

If the alpha-carbon is a stereocenter, reactions proceeding through an enolate intermediate can lead to racemization. sketchy.comlibretexts.org This occurs because the planar enolate can be protonated from either face with equal probability, leading to a mixture of enantiomers. sketchy.com The stereochemical outcome of reactions at the alpha-carbon can sometimes be controlled by using chiral auxiliaries or catalysts.

The formation of either the kinetic or thermodynamic enolate can also influence the stereoselectivity of a reaction. sketchy.com The kinetic enolate is formed faster and is typically less substituted, while the thermodynamic enolate is more stable and more substituted. sketchy.com The choice of base and reaction conditions can direct the formation towards one enolate over the other. For example, a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. chemistrysteps.com

Elimination Reactions Forming Unsaturated Derivatives

Elimination reactions provide a pathway to introduce unsaturation into the propanal side chain, typically forming an α,β-unsaturated aldehyde. These reactions often involve the removal of a hydrogen atom from the alpha-carbon and a leaving group from the beta-carbon. masterorganicchemistry.com

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. youtube.com

The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular). youtube.com The E2 mechanism is a concerted process where the base removes the proton at the same time as the leaving group departs. youtube.comyoutube.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. The E1 mechanism, on the other hand, proceeds through a carbocation intermediate. youtube.com The reaction conditions, including the strength of the base, the nature of the solvent, and the substrate structure, determine which pathway is favored. masterorganicchemistry.com

Mechanistic Studies of Key Organic Transformations

Mechanistic studies of reactions involving compounds similar to this compound provide insight into the underlying principles governing their reactivity. For example, the Skraup reaction, used to synthesize quinolines, involves the dehydration of glycerol (B35011) to acrolein, followed by addition of an aromatic amine, ring closure, and oxidation. sci-hub.box While none of the intermediates are typically observed, these mechanistic steps have been proposed to explain the formation of the final product. sci-hub.box

In transformations involving the alpha-carbon, the formation and reaction of enolate intermediates are central. sketchy.comyoutube.com The mechanism of aldol reactions, for instance, involves the nucleophilic attack of an enolate on a carbonyl group to form a β-hydroxy aldehyde or ketone. youtube.comlibretexts.org This can be followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. youtube.com

Mechanistic investigations into nucleophilic aromatic substitution have confirmed the two-step addition-elimination pathway and the role of electron-withdrawing groups in stabilizing the Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org Isotopic labeling and kinetic studies have been instrumental in elucidating these mechanisms.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Controlling selectivity is a critical aspect of synthesizing complex molecules from multifunctional starting materials like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.netpurechemistry.org For example, in a reduction reaction, a mild reducing agent might selectively reduce the aldehyde group without affecting the sulfonyl group. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity. purechemistry.org

Regioselectivity concerns the site of a reaction when multiple positions are available. purechemistry.orgdalalinstitute.com In elimination reactions of the propanal chain, regioselectivity determines which constitutional isomer of the alkene is formed (e.g., Zaitsev vs. Hofmann product). masterorganicchemistry.com Similarly, in electrophilic aromatic substitution on a substituted benzene ring, the position of the incoming electrophile is directed by the existing substituents.

Stereoselectivity deals with the preferential formation of one stereoisomer over another. slideshare.net In reactions involving the chiral alpha-carbon, controlling the stereochemistry is paramount. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries, or by controlling the formation of specific enolate geometries. rsc.org For example, directed aldol reactions can be employed to control the stereochemical outcome by pre-forming a specific enolate. chemistrysteps.com

The following table summarizes the different types of selectivity and their relevance to the reactions of this compound:

| Selectivity Type | Description | Example in the context of this compound |

| Chemoselectivity | Preferential reaction of one functional group in the presence of others. slideshare.netpurechemistry.org | Selective reduction of the aldehyde without affecting the sulfonyl group. |

| Regioselectivity | Preferential reaction at one site over another. purechemistry.orgdalalinstitute.com | Formation of the Zaitsev or Hofmann product in an elimination reaction. masterorganicchemistry.com |

| Stereoselectivity | Preferential formation of one stereoisomer. slideshare.net | Diastereoselective aldol reaction controlled by a chiral auxiliary. |

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Role in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry, and 2-(4-Methanesulfonylphenyl)propanal serves as a key starting material for several important classes of these molecules. The aldehyde group provides a reactive site for cyclization and condensation reactions, which are cornerstone methods for building ring systems.

The synthesis of imidazole (B134444) and pyrazole (B372694) derivatives often relies on the condensation of a carbonyl compound with other reagents. scribd.commdpi.comresearchgate.net this compound is an ideal substrate for such reactions.

Imidazole Synthesis : Imidazole rings can be formed through methods like the Debus-Radziszewski synthesis or van Leusen reaction, which utilize an aldehyde as a key component. neu.edu.tr For instance, 4,5-diarylimidazoles containing the 4-methanesulfonylphenyl group have been prepared through a multi-step sequence starting from a related benzoin (B196080) intermediate, which can be derived from the corresponding aldehyde. nih.gov The presence of the methanesulfonylphenyl group is often critical for the biological activity of the final imidazole product, particularly as inhibitors of enzymes like Cyclooxygenase-2 (COX-2). nih.gov

Pyrazole Synthesis : The Knorr pyrazole synthesis and related methods involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov this compound can be readily converted into a suitable 1,3-dicarbonyl precursor or an α,β-unsaturated aldehyde, which can then react with various hydrazines to yield highly substituted pyrazoles. mdpi.comnih.gov The resulting 1-aryl-3-(4-methylsulfonylphenyl) pyrazole derivatives have been investigated for their potent anti-inflammatory and anticancer properties. nih.gov

| Heterocycle Class | General Synthetic Method | Role of this compound | Key Findings |

|---|---|---|---|

| Imidazole Derivatives | Debus-Radziszewski Synthesis, van Leusen Reaction | Serves as the aldehyde component for ring formation. | Synthesized derivatives are evaluated as selective COX-2 inhibitors. nih.gov |

| Pyrazole Derivatives | Knorr Pyrazole Synthesis (Cyclocondensation) | Acts as a precursor to the required β-dicarbonyl or α,β-unsaturated carbonyl intermediate. | Resulting compounds show dual anti-inflammatory and anticancer activities by targeting COX-2. nih.gov |

The versatility of this compound extends to the synthesis of other significant heterocyclic systems, including thiazoles and pyrrolopyrimidines.

Thiazole (B1198619) Synthesis : The most common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). encyclopedia.pubresearchgate.netmdpi.com The propanal can be first halogenated at the α-position to form a 2-halo-2-(4-methanesulfonylphenyl)propanal intermediate. This intermediate can then undergo condensation with thiourea or a substituted thiourea to yield various 2-aminothiazole (B372263) derivatives. Research has shown that related ketones, such as 1-(4-(methylsulfonyl)phenyl)ethan-1-one, are used to produce thiazole derivatives with a range of biological activities. nih.gov

Pyrrolopyrimidine Scaffolds : Pyrrolopyrimidines are a class of fused heterocycles with significant applications in medicinal chemistry, acting as inhibitors for various enzymes. acs.orgnih.govnih.gov Their synthesis can be achieved through multi-step pathways where a key step often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. This compound can be transformed into a β-keto ester or a related Michael acceptor, which can then react with an aminopyrimidine derivative to construct the fused pyrrolopyrimidine core. acs.org These scaffolds are explored for their potential as anti-inflammatory and antiparasitic agents. acs.orgnih.gov

| Heterocycle Class | General Synthetic Method | Role of this compound | Key Findings |

|---|---|---|---|

| Thiazole Derivatives | Hantzsch Thiazole Synthesis | Serves as the carbonyl precursor, which is halogenated before cyclization. | Derivatives exhibit a wide range of biological activities. mdpi.comnih.govanalis.com.my |

| Pyrrolopyrimidine Scaffolds | Michael Addition followed by Cyclization | Acts as a precursor to key intermediates like β-keto esters. | These scaffolds are investigated as kinase inhibitors and anti-inflammatory agents. acs.orgnih.govmdpi.com |

The synthesis of quinolines, another important heterocyclic scaffold, can be effectively achieved using this compound as a starting material.

Quinoline (B57606) Synthesis : Classic methods like the Combes wikipedia.org and Friedländer syntheses researchgate.net are used to construct the quinoline ring system by reacting an aniline (B41778) with a β-dicarbonyl compound. This compound can be readily converted into the necessary dicarbonyl intermediate. For example, a new series of 4-(Imidazolylmethyl)quinoline derivatives bearing the 4-methylsulfonylphenyl group at the C-2 position were designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov The synthesis involved the reaction of a substituted 2-aminoacetophenone (B1585202) with a derivative of the propanal, followed by cyclization to form the quinoline ring. nih.gov

Other Fused Ring Systems : The utility of this building block extends to more complex fused systems. For example, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are fused pyrazole systems, have been widely studied for their diverse biological applications. researchgate.net The synthesis of these structures often begins with a functionalized pyrazole, which can be prepared from this compound as described previously, followed by a subsequent ring-closing reaction to form the fused bicyclic system.

Intermediacy in the Preparation of Specific Pharmaceutical Scaffolds and Analogs

The 4-methanesulfonylphenyl group is a recognized pharmacophore in many drug molecules, particularly in the class of anti-inflammatory agents. Consequently, this compound is a key intermediate in the synthesis of several important pharmaceutical compounds.

A significant application of this propanal derivative is in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors. The 4-methanesulfonylphenyl (SO2Me) group is a hallmark feature of the "coxib" class of drugs, as it fits into a secondary pocket of the COX-2 enzyme active site, conferring selectivity over the COX-1 isoform. nih.govnih.govbrieflands.com

Numerous heterocyclic systems containing this pharmacophore, such as diarylimidazoles, nih.gov diarylpyrazoles, nih.gov and diarylquinolines, nih.govnih.gov have been synthesized using pathways that can originate from this compound. For example, several 1-aryl-3-(4-methylsulfonylphenyl) pyrazole derivatives showed significant potency and selectivity for the COX-2 enzyme. nih.gov Similarly, a series of 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)quinoline derivatives were reported as potent and highly selective COX-2 inhibitors, with IC50 values in the nanomolar range. nih.govnih.gov

| COX-2 Inhibitor Scaffold | Synthetic Approach | Reported Activity |

|---|---|---|

| Diarylpyrazoles | Cyclocondensation of a 1,3-dicarbonyl derivative with aryl hydrazines. | Potent and selective COX-2 inhibition with anti-inflammatory activity. nih.gov |

| Diarylquinolines | Modified Friedländer or Combes synthesis. | IC50 values in the range of 0.063-0.090 µM and high selectivity indices (179.9 to 547.6). nih.govnih.gov |

| Diarylimidazoles | Multi-step synthesis from a benzoin-type intermediate. | Synthesized as selective COX-2 inhibitors for potential therapeutic use. nih.gov |

| Pyran-2-ones | Multi-step synthesis to form the 3,4-diarylpyran-2-one core. | High in vitro COX-2 inhibitory potency (IC50 = 0.10 µM) and good anti-inflammatory activity. nih.gov |

This compound is a direct precursor to the structural backbone of the veterinary antibiotic Florfenicol. Florfenicol is chemically described as (1R,2S)-2-amino-3-fluoro-1-[4-(methanesulfonyl)phenyl]propan-1-ol, with its N-dichloroacetyl derivative being the active drug. nih.govchemicalbook.com

The synthesis of Florfenicol involves several key transformations starting from a phenylpropanal or phenylpropanone derivative. google.comgoogle.com A typical synthetic route may involve:

Stereoselective Amination : Introduction of an amino group at the C-2 position of the propanal backbone with specific stereochemistry.

Reduction : Reduction of the aldehyde group to a primary alcohol.

Fluorination : Introduction of a fluorine atom, often by replacing a hydroxyl group.

Acylation : Dichloroacetylation of the amino group to yield the final active compound. google.com

Patented synthetic methods describe starting from related materials like D-4-Methylsulfonylphenyl serine ethyl ester or (1S, 2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol, which are structurally very close to and can be derived from this compound. google.comgoogle.com This highlights the central role of the 4-methanesulfonylphenyl-propanal framework in constructing this important antibiotic.

Utility in Chiral Synthesis of Advanced Intermediates

The stereoselective synthesis of advanced intermediates is a cornerstone of modern pharmaceutical and materials science. The structure of this compound, with its chiral center alpha to the aldehyde, makes it an intriguing substrate for chiral synthesis. While direct applications are not extensively documented in mainstream literature, the utility of closely related structures, particularly those bearing the 4-(methylsulfonyl)phenyl moiety, highlights the potential of this compound.

A notable example is found in the synthesis of Florfenicol, a broad-spectrum antibiotic. A key step in one of its synthetic routes involves a chiral aziridine (B145994) intermediate, namely 1-R₁-2-(R)-[4-(methylsulfonyl)phenyl]formyl aziridine. nih.govgoogle.com This intermediate, while not identical to this compound, features the same core structure: a formyl (aldehyde) group attached to a carbon bearing a 4-(methylsulfonyl)phenyl ring within a chiral framework.

In this synthesis, the chiral aziridine is diastereoselectively reduced to a single-configuration chiral amino alcohol. google.comgoogle.com The reaction proceeds with high stereocontrol, underscoring the directing influence of the existing stereocenter and the nature of the substituents on the phenyl ring.

Table 1: Representative Reduction of a Chiral Formyl Aziridine Intermediate

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Purity (HPLC) |

| 1-((S)-phenylethylamine)-2-(R)-[4-(methylsulfonyl)phenyl]formyl aziridine | NaBH₄, ZnCl₂ | Methanol (B129727) | -40°C | (S)-[4-(methylsulfonyl)phenyl][(R)-1-((S)-1-phenylethylamine)aziridine]methanol | 18.2 g | 96% |

This established transformation suggests a plausible pathway for the use of this compound in chiral synthesis. Through asymmetric amination or other stereoselective reactions at the aldehyde, it could serve as a precursor to a variety of chiral building blocks. The electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the aldehyde and the stability of adjacent intermediates, which can be leveraged to achieve high selectivity in asymmetric transformations.

Development of Novel Reaction Sequences Leveraging the Propanal Structure

The propanal structure of this compound offers a versatile handle for the development of novel reaction sequences to construct complex molecules. The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of carbon-carbon bond-forming reactions.

Aldol (B89426) and Condensation Reactions:

The α-hydrogen in this compound is acidic and can be removed to form an enolate, which can then participate in aldol reactions. wikipedia.orgmagritek.com This allows for the dimerization of the molecule or its reaction with other carbonyl compounds to build larger carbon skeletons. For instance, a base-catalyzed self-condensation could lead to the formation of a β-hydroxy aldehyde, which could be subsequently dehydrated to an α,β-unsaturated aldehyde. The general principle of aldol condensation is a powerful tool for creating complexity from simpler carbonyl precursors. quora.com

Wittig and Related Olefination Reactions:

The aldehyde can readily undergo Wittig-type reactions to form alkenes. This would allow for the introduction of a variety of substituents at the aldehyde carbon, extending the carbon chain and introducing new functional groups. The reaction of this compound with a phosphorus ylide would convert the C=O double bond into a C=C double bond with predictable stereochemistry depending on the nature of the ylide and reaction conditions.

Reductive Amination:

Reductive amination of the propanal would yield amines, which are crucial functional groups in many biologically active molecules. libretexts.org This two-step, one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction to the corresponding amine. This provides a direct route to chiral and achiral amines incorporating the 2-(4-methanesulfonylphenyl)propyl scaffold.

Application in the Synthesis of COX-2 Inhibitors:

The 4-(methylsulfonyl)phenyl motif is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors, with Etoricoxib being a prominent example. rsc.orgbeilstein-journals.orgresearchgate.net The synthesis of Etoricoxib involves a key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one. While this is a ketone, the structural similarity to this compound is evident. It is plausible that the propanal could be a precursor to such ketones through reactions like a Grignard addition followed by oxidation. The established importance of this structural core in medicinal chemistry provides a strong rationale for developing novel synthetic sequences starting from this compound to access new analogues of these important drugs.

Table 2: Example of a Key Bond-Forming Reaction in the Synthesis of a COX-2 Inhibitor Precursor

| Reactants | Catalyst | Base | Solvent | Product |

| Acetylpicoline derivative, 4-chlorophenyl methyl sulfone | Palladium catalyst | - | - | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one |

The development of such reaction sequences would be of significant interest for the efficient construction of libraries of compounds for drug discovery and materials science, leveraging the unique combination of functional groups present in this compound.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 2-(4-Methanesulfonylphenyl)propanal. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact molecular formula. alevelchemistry.co.ukbioanalysis-zone.com This high level of accuracy is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comsenecalearning.com

For this compound (C₁₀H₁₂O₃S), the theoretical exact mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing unequivocal evidence of the compound's elemental composition.

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides invaluable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of atoms within the molecule. The fragmentation pattern serves as a molecular fingerprint, offering insights into the arrangement of the methanesulfonylphenyl group, the propanal chain, and their linkage. libretexts.org Soft ionization techniques, such as electrospray ionization (ESI), are often employed to minimize initial fragmentation and preserve the molecular ion for subsequent analysis. alevelchemistry.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. nanoqam.caresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Experiments

¹H NMR: One-dimensional proton (¹H) NMR spectroscopy reveals the number of distinct proton environments in the molecule, their relative ratios, and their electronic environments through chemical shifts. libretexts.org The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, provide information about the number of neighboring protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the methine proton, the methyl protons of the propanal moiety, and the methyl protons of the sulfone group. docbrown.info

¹³C NMR: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of all carbon environments, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the aliphatic carbons. sigmaaldrich.com

2D NMR Experiments: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. This is instrumental in tracing the connectivity of the propanal side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for establishing the connection between the propanal side chain and the methanesulfonylphenyl ring, as well as confirming the positions of substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution.

| NMR Technique | Information Provided |

| ¹H NMR | Number and type of proton environments, relative ratios, neighboring protons. |

| ¹³C NMR | Number and type of carbon environments. |

| COSY | Connectivity of coupled protons. |

| HSQC | Direct C-H bond correlations. |

| HMBC | Long-range C-H bond correlations (2-3 bonds). |

| NOESY | Spatial proximity of protons. |

Chiral NMR for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the alpha-carbon of the propanal moiety, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, leading to separate NMR signals for each. This allows for the quantification of the relative amounts of each enantiomer present in a mixture.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. nih.govcaltech.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine the precise spatial coordinates of each atom in the molecule. iosrjournals.org

This technique yields highly accurate bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the crystal lattice. nih.gov Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate how the molecules pack in the solid state. For this compound, this would include the arrangement of the sulfone and aldehyde groups and their potential roles in crystal packing.

| Parameter | Information Obtained from X-ray Crystallography |

| Atomic Coordinates | Precise 3D position of every atom in the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsional Angles | The dihedral angle between four consecutively bonded atoms. |

| Crystal Packing | The arrangement of molecules in the unit cell and intermolecular interactions. |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers. savemyexams.com These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While "this compound" itself may have limited volatility due to its molecular weight and polarity, its analysis by GC-MS can be readily achieved through chemical derivatization. This process converts the analyte into a more volatile and thermally stable derivative suitable for gas-phase analysis. sigmaaldrich.com

Derivatization strategies for the aldehyde functional group in "this compound" could include:

Oximation: Reaction with hydroxylamine (B1172632) or a substituted analog to form a stable oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) or 2,4-dinitrophenylhydrazine (B122626) to yield a corresponding hydrazone.

Reductive Silylation: Reduction of the aldehyde to a primary alcohol, followed by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This approach is well-established for enhancing the GC-amenability of compounds with active hydrogens. fu-berlin.de

The derivatized analyte is then introduced into the GC system, where it is separated from other components on a capillary column (e.g., a nonpolar HP-5MS column) before entering the mass spectrometer. mdpi.comnih.gov In the MS detector, the derivative undergoes electron ionization (EI), leading to the formation of a molecular ion and a series of characteristic fragment ions that provide a structural fingerprint. nist.gov The fragmentation pattern is crucial for confirming the identity of the original aldehyde.

Table 1: Hypothetical GC-MS Data for a TMS-Derivative of Reduced this compound

| Parameter | Description |

| Analyte | 2-(4-Methanesulfonylphenyl)propan-1-ol-TMS ether |

| Derivatization Reagent | 1. Sodium borohydride (B1222165) (NaBH₄) 2. BSTFA |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Expected Molecular Ion (M⁺) | m/z 286 |

| Key Fragment Ions (m/z) | Fragments corresponding to the loss of a methyl group (-CH₃), the TMS group (-Si(CH₃)₃), the entire silylated propanol (B110389) side chain, and ions characteristic of the methanesulfonylphenyl moiety. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

For "this compound," these techniques can confirm the presence of its key structural features:

Aldehyde Group: The C=O stretching vibration is expected to produce a very strong and sharp absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. youtube.com This band would likely be weak or absent in the Raman spectrum. kurouskilab.com The aldehyde C-H stretch would appear as one or two distinct peaks in the IR spectrum between 2700 and 2900 cm⁻¹.

Sulfone Group: The sulfone (SO₂) group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. Both are strongly IR-active and typically appear in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. These vibrations would also be visible, though perhaps with different relative intensities, in the Raman spectrum.

Aromatic Ring: The benzene (B151609) ring exhibits C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. These can be observed in both IR and Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Aldehyde | C=O Stretch | 1720 - 1740 | IR |

| Aldehyde | C-H Stretch | 2720 - 2820 | IR |

| Sulfone | SO₂ Asymmetric Stretch | 1300 - 1350 | IR, Raman |

| Sulfone | SO₂ Symmetric Stretch | 1140 - 1160 | IR, Raman |

| Aromatic | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aromatic | C-H Stretch | 3000 - 3100 | IR, Raman |

| Alkyl | C-H Stretch | 2850 - 2960 | IR, Raman |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of "this compound" in complex matrices such as biological fluids, environmental samples, or chemical reaction mixtures, hyphenated techniques are indispensable. chromatographyonline.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a method of choice due to its exceptional selectivity and sensitivity. ncsu.edu

The process begins with High-Performance Liquid Chromatography (HPLC), where the sample is injected onto a column, often a reversed-phase C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a modifier such as formic acid to aid ionization, carries the sample through the column.

After chromatographic separation, the eluent flows directly into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. In ESI, the analyte is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. This ion is then guided into the first mass analyzer (MS1), which selects it based on its mass-to-charge ratio (m/z). The selected precursor ion is then directed into a collision cell, where it is fragmented by collision with an inert gas like nitrogen or argon. The resulting product ions are then analyzed by the second mass analyzer (MS2), generating a fragmentation spectrum. nih.gov This MS/MS process provides a high degree of structural confirmation and allows for quantification even at very low concentrations, minimizing interferences from the sample matrix. chromatographyonline.com

Table 3: Predicted LC-MS/MS Parameters and Fragments for this compound

| Parameter | Value/Description |

| Formula | C₁₀H₁₂O₃S |

| Molecular Weight | 212.27 g/mol |

| LC Column | C18 Reversed-Phase |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (MS1) | m/z 213.1 |

| Collision Gas | Argon or Nitrogen |

| Potential Product Ions (MS2) | * m/z 185.1: Loss of carbonyl group (-CO) |

m/z 157.1: Loss of propanal group (-C₃H₅O)

m/z 134.1: Loss of methanesulfonyl group (-SO₂CH₃)

m/z 79.0: Methanesulfonyl fragment [CH₃SO₂]⁺ |

Theoretical and Computational Chemistry Studies of 2 4 Methanesulfonylphenyl Propanal

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reaction pathways.

Density Functional Theory (DFT) Applications for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2-(4-Methanesulfonylphenyl)propanal, DFT calculations, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), could be used to determine its most stable three-dimensional structure (ground state geometry). ijcce.ac.irresearchgate.net These calculations optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. scielo.org.mx

Furthermore, DFT is crucial for locating transition state geometries, which are the highest energy points along a reaction coordinate. Identifying the structure of a transition state is essential for understanding the mechanism and activation energy of a chemical reaction. For instance, in reactions involving the aldehyde group of this compound, DFT could model the transition state for nucleophilic addition. Studies on other organic molecules have successfully used DFT to elucidate reaction mechanisms and predict product formation. cam.ac.uk

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties. |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions and thermochemistry. |

| PBE0 | def2-TZVP | Accurate geometry and electronic structure predictions. rsc.org |

| ωB97X-D | cc-pVTZ | Includes dispersion corrections, suitable for larger systems. |

Computational Elucidation of Reaction Mechanisms and Energy Profiles

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can map out the entire energy profile of a reaction. This provides a quantitative understanding of the reaction's feasibility and kinetics. For this compound, this could involve modeling its synthesis or its reactions, such as oxidation or reduction.

For example, a computational study on the synthesis of imidazolines from aldehydes used DFT (B3LYP/6-31G(d,p)) to reveal the elementary steps of the cyclization, including the Gibbs free energy profile of the reaction. cam.ac.uk This type of analysis could be applied to understand the formation of this compound or its subsequent transformations. The energy profile would highlight the rate-determining step and provide insights into how reaction conditions could be optimized.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological macromolecule (target), typically a protein.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target's active site. Docking studies on imidazo[1,2-a]pyridine (B132010) derivatives containing the 4-(methylsulfonyl)phenyl group have been used to investigate their binding to the cyclooxygenase-2 (COX-2) enzyme. nih.gov These studies showed that the sulfonyl group (SO2Me) could insert into a secondary pocket of the enzyme's active site, forming hydrogen bonds. nih.gov Similarly, docking could be used to hypothesize potential biological targets for this compound by screening it against various protein structures.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. These simulations can assess the stability of the binding pose predicted by docking and analyze the detailed interactions, including hydrogen bonds and hydrophobic contacts. MD simulations of various ligand-protein complexes have been used to understand the role of specific residues in the active site and the influence of water molecules. arxiv.org For this compound, an MD simulation could reveal how its conformation changes upon binding to a target and the stability of the resulting complex.

Conformation Analysis and Stereochemical Preferences

The three-dimensional shape (conformation) of a molecule is crucial for its reactivity and biological activity. This compound has a chiral center at the carbon adjacent to the aldehyde group, meaning it can exist as two non-superimposable mirror images (enantiomers).

Conformational analysis involves identifying the stable conformers (low-energy structures) and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization of the resulting structures using methods like DFT. For a related molecule, 1-phenyl-2-propanol, ab initio and molecular mechanics calculations have been used to determine that the most stable conformation involves an intramolecular OH-π hydrogen bond. mdpi.com A similar analysis for this compound would reveal the preferred spatial arrangement of the phenyl, sulfonyl, and propanal groups. Understanding the stereochemical preferences is vital, as different enantiomers can have distinct biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov

A QSAR study on a series of 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors used the Hansch approach to develop equations that described the influence of hydrophobic, electronic, and steric properties on the inhibitory activity. sums.ac.ir The study found that properties like lipophilicity (logP) and the size of substituents significantly affected the biological activity. sums.ac.ir Similarly, a QSAR model could be developed for derivatives of this compound to predict their potential biological activities and guide the design of new, more potent compounds. The process involves calculating various molecular descriptors (e.g., electronic, steric, topological) and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the predictive model. analis.com.my

Table 2: Common Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity (MR) | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

These computational approaches, while not yet extensively applied directly to this compound in published literature, represent a powerful suite of tools for its future investigation. They can provide a deep, atomistic understanding of its chemical nature and guide further experimental research.

Virtual Screening and Computational Design of Novel Analogs

Virtual screening and computational design are powerful tools in modern drug discovery, enabling the identification and optimization of lead compounds with desired biological activities. istanbul.edu.trresearchgate.net These in silico techniques are particularly valuable for exploring vast chemical spaces to design novel analogs of a core scaffold like this compound. By leveraging computational models, researchers can predict how modifications to the parent structure will influence its interaction with a biological target, thereby guiding the synthesis of more potent and selective molecules. researchgate.netnih.gov

The 4-(methylsulfonyl)phenyl group is a key pharmacophore in a variety of selective COX-2 inhibitors. rsc.orgnih.gov Computational studies have focused on designing novel analogs that retain this critical moiety while exploring different heterocyclic systems to enhance binding affinity and selectivity. Molecular docking studies are frequently employed to position designed molecules within the active site of a target protein, such as COX-2, to evaluate potential binding modes and interactions. nih.govresearchgate.net

For instance, in the design of new selective COX-2 inhibitors, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were developed. nih.gov Docking studies using AutoDock Vina showed that these analogs fit well within the COX-2 active site, with the key SO2Me pharmacophore inserting into the secondary pocket and forming hydrogen bonds. nih.gov This computational insight guided the synthesis of a series of compounds, leading to the identification of potent and selective inhibitors. nih.gov

Similarly, other research has focused on designing 2-(4-(methylsulfonyl)phenyl)indole derivatives as analogs of indomethacin. researchgate.net Molecular modeling was instrumental in this process, confirming that the designed compounds exhibited favorable interactions within the COX-2 active site, which correlated well with their in vitro inhibitory activity. researchgate.net The computational approach often involves generating a library of virtual compounds and then filtering them based on predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and other relevant parameters. rjeid.com

The process of computational design often starts with a known ligand or a protein structure. istanbul.edu.trmdpi.com Structure-based pharmacophore models can be generated from the active site of a target protein to screen chemical databases for new scaffolds. mdpi.commdpi.com This approach aids in identifying molecules that have the correct three-dimensional arrangement of chemical features required for binding. nih.gov Following virtual screening, hit compounds are typically subjected to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex over time. nih.govmdpi.com

The tables below summarize the findings from several computational design studies that have developed novel analogs based on the 4-(methylsulfonyl)phenyl scaffold.

Table 1: Designed Analogs and their Biological Activity

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)benzimidazoles | COX-2 | Several compounds showed selective COX-2 inhibition. Compound 11b was the most potent with an IC50 of 0.10 μM and a selectivity index of 134. rsc.org | rsc.org |

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | COX-2 | Compound 5n demonstrated high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) for COX-2. nih.gov | nih.gov |

| 2-(4-(methylsulfonyl)phenyl)indole derivatives | COX-2 | Synthesized compounds showed good anti-inflammatory activity and selectivity for COX-2, supported by molecular modeling studies. researchgate.net | researchgate.net |

Table 2: Examples of Computationally Designed Analogs and their Reported IC50 Values

| Compound ID | Chemical Name | Target | IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

|---|---|---|---|---|---|

| 11b | (Structure not fully specified) | COX-2 | 0.10 | 134 | rsc.org |

These studies underscore the critical role of virtual screening and computational design in the development of novel therapeutic agents based on the this compound scaffold. By integrating computational predictions with synthetic chemistry and biological evaluation, researchers can accelerate the discovery of new and improved drug candidates.

Role in Medicinal Chemistry Research and Drug Design Paradigms

Design and Synthesis of Ligands Incorporating the 4-(Methanesulfonylphenyl)propanal Scaffold

The 4-(methanesulfonylphenyl)propanal scaffold is a key "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.gov The synthesis of ligands based on this structure often involves multi-step chemical reactions. For instance, derivatives can be created through reactions like the Claisen-Schmidt condensation. nih.gov Another common approach involves a two-step synthesis where an intermediate is first formed through the reaction of an aniline (B41778) derivative with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines to yield the final compounds. nih.gov The inherent reactivity of the propanal group and the electronic properties of the sulfonylphenyl ring provide a versatile platform for generating a library of diverse molecules. nih.govnih.gov

Investigation of Molecular Interactions with Biological Targets

The derivatives of 2-(4-methanesulfonylphenyl)propanal have been extensively studied for their interactions with various biological targets, particularly enzyme active sites. The sulfonylphenyl group often plays a crucial role in these interactions, for example, by inserting into specific pockets within the enzyme and forming hydrogen bonds. nih.gov

In vitro Enzyme Inhibition Studies

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2): Many compounds incorporating the 4-(methanesulfonylphenyl) moiety are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govnih.govwustl.edu The methylsulfonyl group is a key pharmacophore that fits into a secondary pocket of the COX-2 active site, contributing to the selectivity over the COX-1 isoform. nih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines showed high potency and selectivity against the COX-2 enzyme. nih.gov

Pteridine Reductase 1 (PTR1): PTR1 is an enzyme found in trypanosomatid parasites, which are responsible for diseases like leishmaniasis and African trypanosomiasis. nih.govnih.gov This enzyme provides a bypass mechanism for the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs. nih.gov Therefore, dual inhibition of both PTR1 and DHFR is a promising strategy. nih.govmdpi.com The 4-(methanesulfonylphenyl) scaffold has been explored for the development of PTR1 inhibitors. mdpi.com

Soluble Epoxide Hydrolase (sEH): sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. semanticscholar.orgfrontiersin.org Inhibition of sEH is therefore a therapeutic strategy for conditions like hypertension and inflammation. semanticscholar.orgnih.gov Urea and amide-based compounds containing the sulfonylphenyl moiety have been developed as potent sEH inhibitors. semanticscholar.org For instance, a novel lead compound with a stilbene-extended scaffold demonstrated high efficacy in inhibiting murine sEH. nih.gov

Sphingosine-1-phosphate Receptor 2 (S1P2): S1P receptors are a class of G-protein-coupled receptors involved in numerous physiological processes. nih.govnih.govtocris.com The S1P2 receptor, in particular, often has functions that oppose those of the S1P1 receptor, making it a target for different therapeutic applications. nih.govnih.gov Antagonists of the S1P2 receptor, which may incorporate the 4-(methanesulfonylphenyl)propanal scaffold, have potential in treating conditions like pulmonary hypertension and fibrosis. nih.govmdpi.com

Binding Affinity and Selectivity Profiling in vitro

The binding affinity and selectivity of ligands derived from this compound are critical determinants of their therapeutic potential. In vitro assays are used to quantify these parameters. For COX-2 inhibitors, selectivity is often expressed as a selectivity index (SI), which is the ratio of the IC50 value for COX-1 to that for COX-2. A higher SI indicates greater selectivity for COX-2. For example, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited a high potency with an IC50 of 0.07 µM and a selectivity index of 508.6 for COX-2. nih.gov Similarly, for sEH inhibitors, IC50 values against both human and murine sEH are determined to assess potency and cross-species activity. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying different parts of the molecule and evaluating the impact on biological activity. researchgate.net

Impact of Propanal Modification on Activity

Modification of the propanal side chain can significantly influence the biological activity of these compounds. For example, in a series of thiohydantoin androgen receptor antagonists, modifications to the chain extending from the core structure, which is analogous to the propanal group, led to significant changes in activity. nih.gov Extending the chain and introducing amide or alcohol functionalities resulted in more active compounds. nih.gov This suggests that the length and nature of this substituent are critical for optimal interaction with the target protein.

Prodrug Design and Biotransformation Pathways at a Molecular Level

The strategic modification of bioactive molecules to create prodrugs is a cornerstone of modern medicinal chemistry, aiming to overcome pharmacokinetic challenges and enhance therapeutic efficacy. Similarly, understanding the biotransformation pathways of a chemical entity is crucial for predicting its metabolic fate, activity, and potential for drug-drug interactions. For the compound this compound, both prodrug design and biotransformation are dictated by its distinct chemical features: the aldehyde functional group, the chiral center at the alpha-carbon, and the electron-withdrawing methanesulfonylphenyl moiety.

Prodrug Strategies for this compound

The aldehyde group of this compound presents a primary target for prodrug derivatization. Aldehydes are often reactive and can be susceptible to oxidation or other transformations in vivo. Masking this functional group can improve stability, modulate solubility, and control the release of the active parent compound. nih.govurjc.es

One common prodrug strategy involves the formation of acetals or ketals. By reacting the aldehyde with an alcohol or a diol, a less reactive acetal (B89532) is formed. The nature of the alcohol used can be varied to tune the rate of hydrolysis back to the active aldehyde in the physiological environment. For instance, acetals derived from more sterically hindered alcohols would be expected to hydrolyze more slowly.

Another approach is the formation of an oxime. mdpi.com The reaction of this compound with a hydroxylamine (B1172632) derivative would yield an oxime prodrug. The stability and cleavage of the oxime can be influenced by the substituents on the nitrogen atom. mdpi.com These prodrugs can be designed to be cleaved by specific enzymes, such as microsomal cytochrome P450 enzymes, to release the parent aldehyde. mdpi.com

Furthermore, carrier-linked prodrugs can be synthesized to improve properties such as water solubility or membrane permeability. mdpi.com For example, a hydrophilic moiety like a phosphate (B84403) group could be incorporated through a suitable linker to the aldehyde, potentially via a transient acetal linkage, to create a more water-soluble prodrug. urjc.es Conversely, a lipophilic promoiety could be attached to enhance passage across biological membranes. acs.org The key to a successful prodrug is ensuring that the cleavage of the promoiety occurs efficiently in vivo to release the active this compound. urjc.es

| Prodrug Type | Functional Group Targeted | Potential Advantage | Cleavage Mechanism |

|---|---|---|---|

| Acetal/Ketal | Aldehyde | Increased stability, controlled release | pH-dependent or enzymatic hydrolysis |

| Oxime | Aldehyde | Improved permeability, enzymatic targeting | Enzymatic (e.g., CYP450) or chemical hydrolysis |

| Carrier-Linked (Phosphate ester) | Aldehyde (via linker) | Enhanced aqueous solubility | Enzymatic cleavage (e.g., phosphatases) |

| Carrier-Linked (Lipophilic ester) | Aldehyde (via linker) | Increased membrane permeability | Enzymatic cleavage (e.g., esterases) |

Biotransformation Pathways of this compound

The biotransformation of this compound is expected to proceed through well-established Phase I and Phase II metabolic reactions, primarily targeting the aldehyde and the aromatic ring. longdom.orgnih.gov

Phase I Metabolism:

The aldehyde functional group is highly susceptible to oxidation and reduction reactions. drughunter.comyoutube.com

Oxidation: The most probable metabolic pathway is the oxidation of the aldehyde to a carboxylic acid, yielding 2-(4-methanesulfonylphenyl)propanoic acid. This reaction is typically catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are abundant in the liver. youtube.com

Reduction: The aldehyde can also be reduced to the corresponding primary alcohol, 2-(4-methanesulfonylphenyl)propan-1-ol. This conversion is generally mediated by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs). youtube.com

The methanesulfonylphenyl ring is relatively stable to metabolic modification due to the electron-withdrawing nature of the sulfone group. However, some oxidative metabolism of the aromatic ring by cytochrome P450 (CYP) enzymes could potentially occur, leading to hydroxylated metabolites, although this is likely to be a minor pathway compared to the transformations of the aldehyde group. longdom.orgnih.gov

Phase II Metabolism:

The metabolites generated in Phase I, particularly the carboxylic acid and alcohol, can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. longdom.orgnih.gov

Glucuronidation: The carboxylic acid metabolite can form an acyl glucuronide through conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The alcohol metabolite can also undergo glucuronidation to form an ether glucuronide. longdom.orgyoutube.com

Sulfation: The alcohol metabolite could also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate. longdom.org

| Phase | Reaction Type | Enzyme Family | Potential Metabolite |

|---|---|---|---|

| Phase I | Oxidation | Aldehyde Dehydrogenase (ALDH) | 2-(4-Methanesulfonylphenyl)propanoic acid |

| Phase I | Reduction | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | 2-(4-Methanesulfonylphenyl)propan-1-ol |

| Phase II | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Acyl glucuronide of the carboxylic acid metabolite |

| Phase II | Glucuronidation | UDP-glucuronosyltransferase (UGT) | Ether glucuronide of the alcohol metabolite |

| Phase II | Sulfation | Sulfotransferase (SULT) | Sulfate conjugate of the alcohol metabolite |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(4-Methanesulfonylphenyl)propanal and its derivatives is an area ripe for innovation, with a strong emphasis on green and sustainable chemistry. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. Future methodologies will likely focus on efficiency, safety, and environmental impact.

Key areas for development include:

Continuous-Flow Synthesis: Shifting from batch processing to continuous-flow reactors can offer superior control over reaction parameters, improve safety (especially when handling energetic intermediates), and enhance yield and purity. rsc.org This approach is atom-economical and minimizes the need for chromatographic purification. rsc.org

Microwave-Assisted Reactions: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and selectivity compared to conventional heating. researchgate.netmdpi.com This technique is particularly applicable to condensation and cross-coupling reactions that may be used to construct or modify the target molecule.

Biocatalysis: Employing enzymes, such as transketolases, for C-C bond formation presents a highly stereoselective and environmentally benign alternative to traditional chemical catalysts. rsc.org Engineered enzymes could potentially be used to synthesize chiral derivatives of this compound with high enantiomeric purity. rsc.org

Novel Catalytic Systems: Research into new palladium catalysts for cross-coupling reactions that avoid phosphine (B1218219) ligands, or the development of metal-free catalytic systems, could lead to more cost-effective and less toxic synthetic pathways. rsc.orgmdpi.com

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Continuous-Flow | Enhanced safety, higher yields, reduced waste, atom economy. | Efficient, one-pot construction of 1,2,4-triazole (B32235) rings. rsc.org |

| Microwave-Assisted | Drastically reduced reaction times, improved yields. | Synthesis of heterocyclic compounds and intermediates for APIs. researchgate.netmdpi.com |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Stereoselective synthesis of aryl-substituted ketones using engineered transketolases. rsc.org |

| Advanced Catalysis | Lower cost, reduced toxicity, improved efficiency. | Mizoroki–Heck reactions without phosphine ligands; metal-free triazole synthesis. rsc.orgmdpi.com |

Exploration of Undiscovered Reactivity and Transformation Pathways

The propanal functional group is a gateway to a vast array of chemical transformations. While its role in forming certain heterocyclic systems is understood, many potential reaction pathways remain unexplored.

Future research could investigate:

Multi-component Reactions: Utilizing this compound as a key component in one-pot, multi-component reactions to rapidly generate molecular complexity and construct diverse libraries of novel compounds.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the aldehyde, such as asymmetric Michael additions or aldol (B89426) reactions, could provide enantiomerically pure products for pharmaceutical evaluation. researchgate.net

6π-Electrocyclization Reactions: The reaction of this compound derivatives with active methylene (B1212753) reagents could lead to pyridines or, via 6π-electrocyclization, to fused ring systems like pyrido[3,2-c]cinnolines, opening pathways to novel heterocyclic scaffolds. mdpi.com

Aryl Radical Chemistry: Modern methods for generating aryl radicals could be applied to derivatives of the compound to explore novel C-C and C-heteroatom bond-forming strategies. nih.gov

Advanced Mechanistic Investigations Using State-of-the-Art Spectroscopic and Computational Tools

A deeper understanding of the reaction mechanisms and molecular interactions involving this compound is crucial for rational design and optimization. Advanced analytical and computational techniques are indispensable for these investigations.

Computational Modeling: Docking studies and molecular dynamics simulations can elucidate how derivatives bind to biological targets, such as the COX-2 enzyme. nih.govnih.gov These models can reveal key interactions, like the orientation of the SO₂Me group in the enzyme's secondary pocket, guiding the design of more potent and selective inhibitors. nih.gov

In-situ Spectroscopy: Techniques like in-situ IR and NMR spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing critical data to elucidate complex reaction pathways.

Quantum Chemistry: Density Functional Theory (DFT) calculations can be employed to model transition states, predict reaction outcomes, and understand the electronic structure and reactivity of the molecule and its derivatives.

Applications as a Molecular Probe for Biological Pathway Elucidation

The structural similarity of its derivatives to known bioactive molecules suggests that this compound could be a valuable precursor for creating molecular probes. nih.govnih.gov These probes are essential tools for studying complex biological systems.

Potential applications include:

Probes for COX Enzymes: By attaching fluorescent tags or affinity labels to derivatives of the compound, researchers could create probes to visualize the localization and activity of COX-1 and COX-2 enzymes within cells, helping to untangle their distinct physiological and pathological roles.

Bioimaging Agents: The development of novel compounds derived from this aldehyde could lead to new probes for bioimaging in disease diagnosis, moving beyond just inflammation to other areas where the methanesulfonylphenyl scaffold may show utility. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design

Key opportunities include:

Retrosynthetic Analysis: AI-driven tools can analyze the structure of complex target molecules derived from this compound and propose novel, efficient synthetic routes that a human chemist might overlook. pharmafeatures.comchimia.ch

Reaction Condition Optimization: ML models, trained on vast datasets of chemical reactions, can predict the optimal conditions (catalyst, solvent, temperature) to maximize the yield and selectivity of synthetic steps. mit.educhemcopilot.com

De Novo Drug Design: AI algorithms can generate novel molecular structures based on the this compound scaffold, optimized for specific properties like high binding affinity to a target protein and favorable pharmacokinetic profiles. intellect-foundation.ru

| AI/ML Application | Objective | Impact on Research |

| Retrosynthesis | Identify optimal and novel synthetic pathways. | Reduces time and resources for synthesis planning. pharmafeatures.com |

| Reaction Prediction | Forecast product outcomes and recommend optimal conditions. | Improves reaction yields and minimizes trial-and-error experimentation. mit.educhemcopilot.com |

| Drug Design | Generate new molecules with desired biological activity and properties. | Accelerates the discovery of new drug candidates. intellect-foundation.ru |

Expansion into New Areas of Material Science and Catalyst Development

The unique electronic and structural features of this compound and its derivatives suggest potential applications beyond biology and medicine.

Future research could explore:

Novel Polymers and Materials: The aldehyde functionality allows for incorporation into polymer backbones through polymerization reactions. The polar sulfone group could impart specific properties to these materials, such as altered solubility, thermal stability, or optical characteristics.

Catalyst Development: Chiral derivatives, particularly amino alcohols formed from the reduction of the aldehyde, could serve as ligands for asymmetric metal catalysts or as organocatalysts themselves. researchgate.net Furthermore, the sulfone group could be used to anchor catalytic species onto supports, potentially leading to new heterogeneous catalysts with enhanced stability and recyclability. researchgate.netrsc.org

Q & A